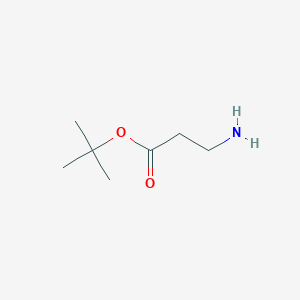

Boc-C2-NH2

Description

Properties

IUPAC Name |

tert-butyl 3-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)4-5-8/h4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXHVYSDMUKUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400603 | |

| Record name | tert-butyl 3-aminopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15231-41-1 | |

| Record name | tert-butyl 3-aminopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-aminopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Versatility of N-Boc-Ethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-ethylenediamine, a mono-protected derivative of ethylenediamine, stands as a cornerstone building block in modern organic synthesis. Its unique structure, featuring a primary amine and a Boc-protected amine, offers selective reactivity that is crucial for the controlled, stepwise construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and logical workflows to empower researchers in leveraging this versatile reagent.

Core Applications in Synthesis

The utility of N-Boc-ethylenediamine spans several key areas of chemical synthesis, primarily driven by its function as a bifunctional linker and a precursor to primary amines. The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for sequential and controlled modifications of the two amine groups.[1]

Key application areas include:

-

Pharmaceutical Synthesis: It serves as a critical intermediate in the development of a wide array of pharmaceuticals, particularly in drugs targeting neurological and cardiovascular diseases.[2] Its ethylenediamine backbone is a common motif in many biologically active compounds.

-

Linker Chemistry for Advanced Therapeutics: N-Boc-ethylenediamine is a foundational component in the synthesis of linkers for sophisticated drug modalities like Antibody-Drug Conjugates (ADCs), Peptide-Drug Conjugates (PDCs), and Proteolysis Targeting Chimeras (PROTACs). It allows for the precise connection of a targeting moiety (like an antibody or peptide) to a payload (like a cytotoxic drug).

-

Peptide and Oligonucleotide Synthesis: The compound is utilized to introduce flexible linker units or to modify peptide structures, for instance, in the creation of cyclic peptides.[3][4]

-

Polymer and Materials Science: It is used to create functionalized polymers and to modify surfaces, such as in the fabrication of advanced polyamide membranes for desalination.

-

Bioconjugation: The free primary amine allows for its conjugation to biomolecules, while the protected amine provides a handle for subsequent attachment of other molecules like fluorophores or drugs.[2]

Quantitative Data Overview

The efficiency of reactions involving N-Boc-ethylenediamine is a critical factor in its widespread adoption. The following tables summarize quantitative data from various synthetic applications, highlighting the high yields achievable under optimized conditions.

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Synthesis | Ethylenediamine, tert-butyl (p-nitrophenyl) carbonate | N-Boc-ethylenediamine | 82-86% | [5] |

| Alkylation | N-Boc-ethylenediamine, Ethyl bromoacetate | Benzyl 2-[[2-(Boc-amino)ethyl]amino]acetate | 72% | [6] |

| Sulfonylation | N-Boc-ethylenediamine, 1-methyl-1H-imidazole-4-sulfonyl chloride | N-[2-(Boc-amino)ethyl]-1-methyl-imidazole-4-sulfonamide | 95% | [7] |

| Reductive Amination | N-(tert-Butoxycarbonyl)-N'-ethylethylenediamine HCl, 4-fluorobenzaldehyde | N-(4-fluorobenzyl) derivative | High | [2] |

| Boc Deprotection | N-Boc-ethylenediamine | Ethylenediamine | 70% | [8] |

| Amide Coupling | Folic Acid (activated with NHS/DCC), N-Boc-ethylenediamine | N-BOC ethylenediamine-folate | 73% | [8] |

Key Experimental Protocols

Detailed methodologies are essential for the successful application of N-Boc-ethylenediamine in synthesis. Below are protocols for its own synthesis and for its use in two distinct, significant applications.

Protocol 1: Synthesis of N-Boc-Ethylenediamine

This protocol describes a high-yield, two-step industrial preparation method.[5]

Step 1: Synthesis of tert-butyl (p-nitrophenyl) carbonate (Compound A)

-

Add p-nitrophenol (1 mol) and 2M aqueous sodium hydroxide solution (1100 ml) to a reaction flask at room temperature (20-25 °C).

-

While stirring, add di-tert-butyl dicarbonate (Boc₂O) (1 mol) dropwise.

-

After the addition is complete, continue stirring for 2-3 hours.

-

Extract the reaction solution with ethyl acetate.

-

Dry and concentrate the organic layer.

-

Wash the residue with n-hexane to yield Compound A as a pale yellow oil (Yield: 94-96%).

Step 2: Synthesis of N-Boc-ethylenediamine (Compound B)

-

Subject Compound A (1 mol) and ethylenediamine (1 mol) to a reflux reaction in ethyl acetate (1000 ml) for 5-6 hours.

-

Cool the mixture to room temperature and add 1000 ml of 2 mol/L aqueous sodium hydroxide solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers, wash once with saturated brine, then dry and concentrate.

-

The resulting product is N-Boc-ethylenediamine as a light yellow liquid (Yield: 82-86%, Purity: >99%).[5]

Protocol 2: Synthesis of a PROTAC Linker Intermediate

This protocol details the general workflow for using N-Boc-diamines as linkers in the synthesis of PROTACs, a rapidly emerging therapeutic modality.[5]

Step 1: First Amide Bond Formation

-

Activate the carboxylic acid of the first binding ligand (e.g., a warhead for the protein of interest) as an N-Hydroxysuccinimide (NHS) ester.

-

In a suitable solvent (e.g., DMF), treat the NHS ester (1.0 eq) with N-Boc-ethylenediamine (1.1 eq) in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2-3 eq).

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Purify the resulting mono-Boc protected intermediate, typically by chromatography.

Step 2: Boc Deprotection

-

Dissolve the purified intermediate from Step 1 in Dichloromethane (DCM).

-

Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

-

Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

Step 3: Second Amide Bond Formation

-

Activate the carboxylic acid of the second binding ligand (e.g., an E3 ligase ligand) using a coupling agent such as HATU (1.2 eq) in DMF with DIPEA (3.0 eq).

-

Add the deprotected amine salt from Step 2 (1.1 eq) to the activated ligand solution.

-

Stir the reaction at room temperature for 2-16 hours until the formation of the final PROTAC is complete (monitor by LC-MS).

-

Purify the final PROTAC product using preparative HPLC.

Protocol 3: Reductive Amination

This protocol describes the formation of a C-N bond using N-Boc-ethylenediamine's free amine.[2]

-

In a round-bottom flask, dissolve the aldehyde (e.g., 4-fluorobenzaldehyde, 1.0 mmol) and N-Boc-ethylenediamine (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

Add triethylamine (2.5 mmol) and stir the solution vigorously at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (2.0 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4 hours (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure N-alkylated product.

Visualizing Synthetic Workflows

Diagrams illustrating the logical flow of synthetic procedures are invaluable for planning and execution. The following workflows are presented in the DOT language for rendering with Graphviz.

Caption: Workflow for the two-step synthesis of N-Boc-ethylenediamine.

Caption: General workflow for the synthesis of a PROTAC using N-Boc-ethylenediamine.

Caption: Logical workflow for a one-pot reductive amination reaction.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Boc-ethylenediamine, 98%, may cont up to 5% tert-butanol 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 6. Synthesis of peptidomimetics using a polymer-bound Boc-linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

tert-Butyl (2-aminoethyl)carbamate CAS number and supplier

An In-depth Technical Guide to tert-Butyl (2-aminoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-aminoethyl)carbamate, a key building block in organic synthesis, is particularly valuable in the fields of medicinal chemistry and drug development. Its bifunctional nature, featuring a primary amine and a Boc-protected amine, allows for selective chemical modifications, making it an essential reagent in the construction of complex molecular architectures, including peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, suppliers, synthesis protocols, and safety information.

CAS Number

The Chemical Abstracts Service (CAS) registry number for tert-Butyl (2-aminoethyl)carbamate is 57260-73-8 .[1][2][3][4][5]

Chemical Properties

This section summarizes the key chemical and physical properties of tert-Butyl (2-aminoethyl)carbamate.

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O₂ |

| Molecular Weight | 160.21 g/mol [1][2][6] |

| Appearance | Colorless to light yellow clear liquid[5] |

| Boiling Point | 72-80 °C at 0.1 mmHg[2][6] |

| Density | 1.012 g/mL at 20 °C[2][6] |

| Refractive Index | n20/D 1.458 (lit.)[6] |

| SMILES | NCCNC(OC(C)(C)C)=O[2][6] |

| InChI Key | AOCSUUGBCMTKJH-UHFFFAOYSA-N[2][6] |

Suppliers

tert-Butyl (2-aminoethyl)carbamate is commercially available from a variety of chemical suppliers. The following table lists some of the major suppliers.

| Supplier | Website |

| Sigma-Aldrich | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Clearsynth | --INVALID-LINK-- |

| Oakwood Chemical | --INVALID-LINK-- |

| Cymit Química S.L. | --INVALID-LINK-- |

| AK Scientific, Inc. | --INVALID-LINK-- |

| Fisher Scientific | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The most common method for the synthesis of tert-Butyl (2-aminoethyl)carbamate is the selective mono-Boc protection of ethylenediamine. This can be achieved using di-tert-butyl dicarbonate (Boc₂O).

Protocol 1: Mono-Boc Protection of Ethylenediamine

This protocol details a common laboratory-scale synthesis of tert-Butyl (2-aminoethyl)carbamate.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Diethyl ether

Procedure:

-

In a reaction vessel, prepare a mixture of a large excess of ethylenediamine, dioxane, water, and magnesium oxide.

-

Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., argon).

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the mixture dropwise over a period of 20-30 minutes.

-

Continue stirring the reaction mixture at room temperature for 16-24 hours.

-

Upon completion, filter the reaction mixture to remove solids.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Extract the residue multiple times with hot diethyl ether.

-

Combine the ether extracts and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil.

-

The product can be further purified by vacuum distillation.[2]

Synthesis workflow for tert-Butyl (2-aminoethyl)carbamate.

Applications in Synthesis

The presence of both a free primary amine and a protected primary amine makes tert-Butyl (2-aminoethyl)carbamate a versatile building block for the synthesis of more complex molecules. The Boc protecting group is stable under a variety of conditions but can be easily removed with acid, allowing for sequential and site-selective reactions.

Use in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the Boc group is a common Nα-protecting group.[7][8][9] The free primary amine of tert-Butyl (2-aminoethyl)carbamate can be coupled to the C-terminus of a growing peptide chain. Subsequently, the Boc group can be removed under acidic conditions to reveal a new primary amine, ready for the next coupling reaction. This allows for the incorporation of an ethylenediamine linker into a peptide sequence.

Logic diagram for using the carbamate in peptide synthesis.

Use in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. tert-Butyl (2-aminoethyl)carbamate is a useful building block for constructing these linkers. The free amine can be reacted with one of the ligands, and after deprotection of the Boc group, the newly revealed amine can be coupled to the second ligand.

Safety Information

tert-Butyl (2-aminoethyl)carbamate is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5][10]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[5]

-

Use only outdoors or in a well-ventilated area.[11]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

Store locked up in a well-ventilated place.[5]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][10]

References

- 1. Buy tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | 263162-13-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyl (2-aminoethyl)(ethyl)carbamate | 105628-63-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. N-Boc-エチレンジアミン ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Overview of Custom Peptide Synthesis [peptide2.com]

- 8. peptide.com [peptide.com]

- 9. biosynth.com [biosynth.com]

- 10. aksci.com [aksci.com]

- 11. cdn.kyberlife.com [cdn.kyberlife.com]

An In-depth Technical Guide to Boc-C2-NH2 (N-Boc-ethylenediamine)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of Boc-C2-NH2, a critical building block in organic synthesis and pharmaceutical development.

Core Compound Identity

This compound, chemically known as tert-butyl (2-aminoethyl)carbamate or N-Boc-ethylenediamine, is a mono-protected form of ethylenediamine.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the free primary amine, making it a versatile reagent in the synthesis of complex molecules, including peptides, pharmaceuticals, and PROTAC linkers.[1][2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 57260-73-8[2][3][4] |

| Molecular Formula | C₇H₁₆N₂O₂[2][3][4] |

| Molecular Weight | 160.21 g/mol [2][3][4] |

| Density | 1.012 g/mL at 20 °C[4] |

| Boiling Point | 72-80 °C at 0.1 mmHg[4] |

| Flash Point | >230 °F (>110 °C)[4] |

| Refractive Index | n20/D 1.458[4] |

| Solubility | Miscible with methanol and chloroform; slightly miscible with water.[4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere.[2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established laboratory procedures.

1. Synthesis of N-Boc-ethylenediamine

This protocol describes a common method for the synthesis of N-Boc-ethylenediamine from ethylenediamine and di-tert-butyl dicarbonate (Boc₂O).

-

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round bottom flask, magnetic stirrer, addition funnel, rotary evaporator.

-

-

Procedure:

-

In a round bottom flask, dissolve ethylenediamine in 1,4-dioxane.

-

Cool the solution in an ice bath with vigorous stirring.

-

Dissolve Boc₂O in 1,4-dioxane and add it dropwise to the ethylenediamine solution over a period of 1-2 hours, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

2. Purification by Column Chromatography

The crude N-Boc-ethylenediamine can be purified using silica gel column chromatography.

-

Materials:

-

Crude N-Boc-ethylenediamine

-

Silica gel (60-120 mesh)

-

Eluent: 5-10% Methanol in Chloroform

-

Chromatography column, collection tubes.

-

-

Procedure:

-

Prepare a slurry of silica gel in the eluent and pack the chromatography column.

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the 5-10% methanol in chloroform mixture.

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

-

Combine the fractions containing the pure product and concentrate them using a rotary evaporator to obtain purified N-Boc-ethylenediamine.

-

3. Characterization by Thin-Layer Chromatography (TLC)

TLC is used to monitor the reaction progress and to check the purity of the final product.

-

Materials:

-

TLC plates (silica gel)

-

Mobile Phase: 10% Methanol in Chloroform

-

Developing chamber

-

Ninhydrin stain or potassium permanganate stain

-

Heat gun or hot plate

-

-

Procedure:

-

Spot the TLC plate with the starting material (ethylenediamine) and the synthesized product.

-

Place the plate in a developing chamber containing the mobile phase.

-

Allow the solvent front to travel up the plate.

-

Remove the plate, mark the solvent front, and dry it.

-

Visualize the spots by staining with ninhydrin (which reacts with primary amines) or potassium permanganate and heating.

-

The purified Boc-ethylenediamine should appear as a single spot, distinct from the starting material.

-

4. Characterization by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

-

Procedure:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquire the ¹H NMR spectrum.

-

The spectrum of Boc-ethylenediamine is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm) and the two methylene groups of the ethylenediamine backbone.

-

A D₂O exchange experiment can be performed to confirm the presence of the primary amine group; the signal corresponding to the -NH₂ protons will disappear upon addition of D₂O.

-

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-Boc-ethylenediamine.

Caption: Synthesis and purification workflow for this compound.

References

The Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis and the development of active pharmaceutical ingredients.[1][2] Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, selective removal under mild acidic conditions.[3][4] This technical guide provides an in-depth analysis of the Boc group, detailing its chemical properties, reaction mechanisms, and practical applications for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The Boc group is primarily used to protect primary and secondary amines by converting them into less nucleophilic carbamates.[4][5] This temporary protection prevents unwanted side reactions during multi-step syntheses.[2] The key to the Boc group's utility lies in its stability profile: it is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, yet easily cleaved by acids.[6][7] This characteristic allows for orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others.[7]

Boc Protection of Amines: Mechanism and Protocols

The introduction of the Boc group, or N-Boc protection, is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[8][9] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O.[9] The resulting tetrahedral intermediate collapses, forming the N-Boc protected amine and releasing tert-butanol and carbon dioxide.[9][10] The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[9]

Reaction Mechanism for Boc Protection

References

- 1. benchchem.com [benchchem.com]

- 2. genscript.com [genscript.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

N-Boc-Ethylenediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of N-tert-Butoxycarbonyl-ethylenediamine, a critical mono-protected diamine in modern organic chemistry.

N-Boc-ethylenediamine, also known as tert-butyl N-(2-aminoethyl)carbamate, is a versatile bifunctional molecule widely utilized as a building block and intermediate in organic synthesis.[1][2] Its significance lies in the presence of two primary amine groups, one of which is selectively protected by the tert-butoxycarbonyl (Boc) group. This mono-protection strategy allows for sequential and controlled reactions at the free amine, making it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceutical development, bioconjugation, and polymer chemistry.[1][3]

The Boc protecting group is favored due to its stability under a wide range of non-acidic reaction conditions and its facile removal under acidic conditions, providing a robust and flexible approach to multi-step synthesis.[4][5] This guide provides a detailed overview of the chemical properties, synthesis, and key applications of N-Boc-ethylenediamine, complete with experimental protocols and structured data for easy reference.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of N-Boc-ethylenediamine is presented below. This data is essential for its proper handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| Chemical Identifiers | ||

| CAS Number | 57260-73-8 | [1][6] |

| Molecular Formula | C₇H₁₆N₂O₂ | [1][6] |

| Molecular Weight | 160.21 g/mol | [1][6] |

| IUPAC Name | tert-butyl N-(2-aminoethyl)carbamate | [6] |

| Synonyms | N-Boc-1,2-diaminoethane, Boc-EDA | [1][7] |

| Physical Properties | ||

| Appearance | Colorless to light yellow oily liquid | [1][7] |

| Boiling Point | 72 - 80 °C at 0.1 mmHg | [1][7] |

| Density | 1.012 g/mL at 20 °C | [7] |

| Refractive Index (n20/D) | 1.458 | [1][7] |

| Solubility | Miscible with methanol and chloroform. Slightly miscible with water. | [7] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | See SpectraBase for spectrum. | [8] |

| ¹³C NMR | See SpectraBase for spectrum. | [9] |

| IR | See SpectraBase for spectrum. | [9] |

| Mass Spectrometry (GC) | See SpectraBase for spectrum. | [9] |

| Purity and Storage | ||

| Purity | ≥ 98% (GC) | [1][2] |

| Storage Conditions | Store at 2 - 8 °C in a dark place under an inert atmosphere. | [1][7] |

Synthesis of N-Boc-Ethylenediamine: Mono-Protection Strategies

The selective mono-protection of ethylenediamine is a critical step in the synthesis of N-Boc-ethylenediamine. The primary challenge is to prevent the formation of the di-protected byproduct, N,N'-bis-Boc-ethylenediamine.[4] Several methods have been developed to achieve high selectivity for the mono-protected product.

General Reaction Scheme

The overall reaction for the mono-Boc protection of ethylenediamine is as follows:

Caption: General reaction for the mono-Boc protection of ethylenediamine.

Experimental Protocols

Below are detailed protocols for the synthesis of N-Boc-ethylenediamine.

Protocol 1: Slow Addition to Excess Diamine

This method relies on using a large excess of ethylenediamine to statistically favor mono-substitution and slow addition of the protecting agent.[4]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine (e.g., 6 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1 equivalent) in dichloromethane.

-

Add the (Boc)₂O solution dropwise to the stirred ethylenediamine solution over a period of 2-3 hours.[10]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: In Situ Mono-Protonation

This method involves the in situ generation of the mono-hydrochloride salt of ethylenediamine, which deactivates one amine group towards the electrophilic (Boc)₂O.[11][12]

Materials:

-

Ethylenediamine

-

Methanol (MeOH)

-

Hydrogen chloride (HCl) gas or a solution of HCl in a suitable solvent

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

Procedure:

-

Cool a solution of methanol to 0 °C and bubble in one equivalent of HCl gas, or add a standardized solution of HCl.

-

Slowly add this acidic methanol solution to a solution of ethylenediamine (1 equivalent) in methanol at 0 °C.

-

Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt.

-

Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

After the reaction is complete, evaporate the methanol under reduced pressure.

-

Add diethyl ether to the residue to precipitate any unreacted diamine hydrochloride.

-

Filter the mixture and wash the filtrate with a sodium hydroxide solution to neutralize the HCl salt and remove any remaining starting material.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the product.

Caption: Experimental workflows for the synthesis of N-Boc-ethylenediamine.

Deprotection of N-Boc-Ethylenediamine

The removal of the Boc group is typically achieved under acidic conditions, regenerating the free amine. This step is crucial for subsequent functionalization of the now-available primary amine.

General Deprotection Scheme

Caption: General reaction for the deprotection of N-Boc-ethylenediamine.

Experimental Protocol: Acidic Deprotection

Materials:

-

N-Boc-ethylenediamine derivative

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, ethyl acetate)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the N-Boc protected compound in dichloromethane.

-

Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane).[13]

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

-

Once the deprotection is complete, carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

An environmentally friendly alternative involves using water at reflux temperatures to achieve deprotection without any additional reagents.[5]

Applications in Research and Development

N-Boc-ethylenediamine is a cornerstone in the synthesis of a wide array of functional molecules.

Pharmaceutical Development

It serves as a key intermediate in the synthesis of various pharmaceuticals.[1][2] The free amine can be functionalized to introduce pharmacophores, while the protected amine can be deprotected at a later stage for further modification. This allows for the construction of complex molecular architectures found in many drug candidates.[14]

Bioconjugation

In bioconjugation, N-Boc-ethylenediamine acts as a versatile linker to connect biomolecules with other moieties such as drugs, imaging agents, or solid supports.[1][15] The primary amine can react with activated esters or other electrophiles on a biomolecule, and after deprotection, the second amine becomes available for further conjugation.

Caption: A simplified workflow illustrating the use of N-Boc-ethylenediamine in bioconjugation.

Polymer Chemistry

N-Boc-ethylenediamine is used to create functionalized polymers.[1][3] It can be incorporated into polymer backbones, and subsequent deprotection of the Boc group yields polymers with pendant primary amine groups. These cationic polymers have applications in gene delivery and other biomedical fields.[3]

Conclusion

N-Boc-ethylenediamine is a fundamentally important building block in modern organic synthesis. Its unique structure, with one protected and one free amine group, provides chemists with a powerful tool for the controlled and sequential synthesis of complex molecules. The reliable protocols for its synthesis and deprotection, coupled with its broad range of applications, ensure its continued and widespread use in academic research and industrial drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mcours.net [mcours.net]

- 6. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Page loading... [guidechem.com]

- 11. bioorg.org [bioorg.org]

- 12. sciforum.net [sciforum.net]

- 13. reddit.com [reddit.com]

- 14. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. symeres.com [symeres.com]

The Versatile Building Block: A Technical Guide to Boc-C2-NH2 in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex therapeutic agents. Among these, tert-butyl (2-aminoethyl)carbamate, commonly known as Boc-C2-NH2, has emerged as a cornerstone for the construction of a variety of molecular architectures, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the applications of this compound, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

This compound, with its orthogonal protecting group strategy—a Boc-protected primary amine and a free primary amine—offers a versatile handle for sequential chemical modifications. This allows for the controlled and directional assembly of molecules, a critical aspect in the synthesis of targeted therapeutics. Its primary application lies in the formation of linkers that connect a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-recruiting ligand, the fundamental principle of PROTAC technology.

Core Applications in Medicinal Chemistry

The primary utility of this compound is in the synthesis of heterobifunctional molecules. The ethylenediamine backbone provides a short, flexible linker, which is often a starting point in the optimization of PROTACs and other targeted therapies.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3][4] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This compound is a frequently employed building block for the linker component.

The synthesis of a PROTAC using this compound typically involves a two-step sequence:

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to reveal a free primary amine.

-

Amide Coupling: The newly exposed amine is then coupled to a carboxylic acid-functionalized ligand (either the warhead or the E3 ligase ligand) to form a stable amide bond.

This sequential approach allows for the modular assembly of PROTACs, facilitating the rapid generation of libraries for structure-activity relationship (SAR) studies.

Other Applications

Beyond PROTACs, the versatile nature of this compound allows for its use in the synthesis of:

-

Peptide-based molecules: The free amine can be used as a starting point for peptide synthesis.

-

Small molecule inhibitors: The ethylenediamine scaffold can be incorporated into the core structure of various inhibitors.

-

Linkers for Antibody-Drug Conjugates (ADCs): Although less common than in PROTACs, similar linkers can be used in the construction of ADCs.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving this compound.

Protocol 1: Synthesis of tert-butyl (2-aminoethyl)carbamate (this compound)

This protocol describes the selective mono-Boc protection of ethylenediamine.[5]

Reaction Scheme:

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Ether

-

Argon atmosphere

Procedure:

-

A mixture of ethylenediamine (600 ml), dioxane (3 L), water (1.5 L), and magnesium oxide (90 g) is stirred at room temperature under an argon atmosphere.

-

A solution of di-tert-butyl dicarbonate (327 g) in dioxane (1.5 L) is added dropwise over 20 minutes.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The mixture is then filtered through Celite and concentrated under reduced pressure.

-

The resulting residue is heated to reflux five times with 500 ml of ether each time, and the ether is decanted off.

-

The combined ether solutions are concentrated to yield a yellow oil, which is then distilled under high vacuum to afford tert-butyl (2-aminoethyl)carbamate as a colorless oil.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Ethylenediamine | 10 | 60.10 | 600 ml |

| Di-tert-butyl dicarbonate | 1 | 218.25 | 327 g |

| Product | Molecular Weight ( g/mol ) | Yield | |

| This compound | 160.22 | ~50% |

Protocol 2: Boc Deprotection of a this compound Derived Intermediate

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA), a common step in PROTAC synthesis.[1][6][7][8]

Reaction Scheme:

Materials:

-

Boc-protected intermediate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

The Boc-protected intermediate (1.0 eq) is dissolved in dichloromethane.

-

Trifluoroacetic acid (10-50 eq) is added to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

The crude product (TFA salt) is typically used in the next step without further purification.

Quantitative Data (Representative):

| Reactant | Molar Eq. | Concentration |

| Boc-protected Intermediate | 1.0 | ~0.1 M in DCM |

| Trifluoroacetic acid | 20.0 | Neat |

| Product | Yield | |

| Deprotected Amine (TFA salt) | Quantitative |

Protocol 3: Amide Coupling to Form a PROTAC

This protocol describes the coupling of the deprotected amine with a carboxylic acid-functionalized molecule using a peptide coupling reagent like HATU.[1][9]

Reaction Scheme:

Materials:

-

Deprotected amine (from Protocol 2)

-

Carboxylic acid-functionalized ligand

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

Procedure:

-

The carboxylic acid-functionalized ligand (1.0 eq) is dissolved in DMF.

-

HATU (1.2 eq) and DIPEA (2.0 eq) are added, and the mixture is stirred for 15 minutes at room temperature to activate the carboxylic acid.

-

A solution of the deprotected amine (TFA salt, 1.1 eq) and additional DIPEA (1.0 eq) in DMF is added to the activated ester solution.

-

The reaction mixture is stirred at room temperature for 2-16 hours, monitoring by LC-MS.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Quantitative Data (Representative):

| Reactant | Molar Eq. |

| Deprotected Amine | 1.1 |

| Carboxylic Acid | 1.0 |

| HATU | 1.2 |

| DIPEA | 3.0 |

| Product | Yield |

| PROTAC | 40-80% |

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule, synthesized using a this compound derived linker, induces the degradation of a target protein.

Caption: General mechanism of PROTAC-induced protein degradation.

Synthetic Workflow for PROTAC Synthesis

This diagram outlines the typical experimental workflow for synthesizing a PROTAC using this compound as a linker precursor.

Caption: A typical synthetic workflow for the assembly of a PROTAC molecule.

Example Signaling Pathway: EGFR Degradation

PROTACs synthesized with this compound derived linkers can be designed to target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). The degradation of EGFR can inhibit downstream pro-survival pathways.

Caption: Inhibition of the EGFR signaling pathway via PROTAC-mediated degradation.

Conclusion

tert-butyl (2-aminoethyl)carbamate (this compound) is a fundamental building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex bioactive molecules. Its principal application as a linker precursor in the development of PROTACs highlights its importance in the field of targeted protein degradation. The straightforward and well-established protocols for its incorporation into molecular scaffolds make it an invaluable tool for researchers and drug development professionals. The ability to readily synthesize and modify molecules using this compound will continue to fuel the discovery of novel therapeutics for a wide range of diseases.

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. explorationpub.com [explorationpub.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. total-synthesis.com [total-synthesis.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Boc-C2-NH2 in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its cellular permeability, the stability of the ternary complex (POI-PROTAC-E3 ligase), and its overall pharmacokinetic properties.

This technical guide provides a comprehensive overview of the use of tert-butyl (2-aminoethyl)carbamate (Boc-C2-NH2), a common building block for a short, flexible alkyl linker, in the synthesis of PROTACs. We will delve into its chemical properties, detailed synthetic protocols, methods for biological evaluation, and present illustrative data for a representative PROTAC.

This compound: A Versatile Linker Building Block

This compound is a commercially available, mono-Boc-protected ethylenediamine. Its structure provides a two-carbon (C2) spacer, offering a degree of conformational flexibility while maintaining a relatively short distance between the two ends of the PROTAC. The Boc protecting group allows for a straightforward and high-yielding two-step synthetic strategy, making it an attractive choice for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties of this compound:

| Property | Value |

| IUPAC Name | tert-butyl N-(2-aminoethyl)carbamate |

| CAS Number | 57260-73-8 |

| Molecular Formula | C7H16N2O2 |

| Molecular Weight | 160.21 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 224-225 °C |

PROTAC Signaling and Experimental Workflow

The mechanism of action of a PROTAC involves several key steps, from entering the cell to the final degradation of the target protein. The general experimental workflow to synthesize and validate a PROTAC is a systematic process.

Experimental Protocols

Synthesis of a Representative PROTAC using this compound

This protocol describes a general two-step synthesis for conjugating a warhead (with a carboxylic acid) and an E3 ligase ligand (pre-functionalized with an amine-reactive group) using a this compound derived linker. For this example, we will assume the synthesis of a VHL-based PROTAC.

Step 1: Boc Deprotection of this compound

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

The resulting crude amine TFA salt is typically used in the next step without further purification after drying under high vacuum.

Step 2: Amide Coupling to the Warhead

-

Dissolve the warhead containing a carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).

-

Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the crude amine TFA salt from Step 1 (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting intermediate by flash column chromatography.

Step 3: Conjugation to E3 Ligase Ligand

-

Dissolve the amine-containing intermediate from Step 2 (1.0 eq) and a pre-activated E3 ligase ligand (e.g., VHL-linker-NHS ester, 1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) and stir at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by LC-MS and NMR.

Biological Evaluation Protocols

Target Protein Degradation Assay (Western Blot)

-

Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the level of protein degradation relative to the vehicle control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).

-

Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Ternary Complex Formation (Co-Immunoprecipitation)

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent target degradation.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate cell lysates with an antibody against the E3 ligase (or a tagged version thereof).

-

Pull-down: Add protein A/G beads to pull down the antibody-E3 ligase complex.

-

Western Blot Analysis: Elute the bound proteins and analyze by Western blot for the presence of the target protein, confirming the formation of the ternary complex.

Data Presentation: A Representative C2-Linked PROTAC

The following data is representative of a hypothetical PROTAC, "PROTAC-C2," which utilizes a this compound derived linker to target a hypothetical kinase "Kinase-X" for degradation via the VHL E3 ligase.

Table 1: Biological Activity of PROTAC-C2

| Parameter | Value | Assay |

| DC50 (Kinase-X Degradation) | 50 nM | Western Blot |

| Dmax (Kinase-X Degradation) | >90% | Western Blot |

| IC50 (Cell Viability) | 100 nM | CellTiter-Glo |

| Ternary Complex Formation | Confirmed | Co-IP |

Table 2: Binding Affinities

| Ligand | Target | Binding Affinity (Kd) | Assay |

| Warhead | Kinase-X | 200 nM | Isothermal Titration Calorimetry (ITC) |

| VHL Ligand | VHL | 150 nM | Surface Plasmon Resonance (SPR) |

| PROTAC-C2 | Kinase-X | 250 nM | ITC |

| PROTAC-C2 | VHL | 180 nM | SPR |

Conclusion

This compound serves as a valuable and synthetically tractable building block for the construction of PROTACs with short, flexible ethylenediamine-based linkers. The straightforward two-step conjugation chemistry allows for the efficient generation of PROTAC libraries for optimization. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of such PROTACs. The careful characterization of degradation efficacy, cellular effects, and ternary complex formation is essential for the successful development of novel protein degraders. As the field of targeted protein degradation continues to evolve, the rational design and application of versatile linkers like those derived from this compound will remain a cornerstone of innovation.

Physical and chemical properties of tert-butyl (2-aminoethyl)carbamate

A Comprehensive Technical Guide to Tert-butyl (2-aminoethyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (2-aminoethyl)carbamate, commonly known as Boc-ethylenediamine, is a pivotal bifunctional molecule extensively utilized in organic synthesis, medicinal chemistry, and materials science. Its structure uniquely combines a reactive primary amine with a carbamate-protected primary amine. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group, stable under a wide range of reaction conditions but readily removable under acidic treatment. This dual functionality allows for selective chemical modifications, making it an indispensable building block for the synthesis of complex molecules, including pharmaceuticals, peptidomimetics, and polymers. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and deprotection, and illustrates its application in synthetic workflows.

Core Physicochemical Properties

Tert-butyl (2-aminoethyl)carbamate is a white to off-white solid at room temperature. Its properties are defined by the interplay between the free primary amino group and the Boc-protected amine.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 57260-71-6 |

| Molecular Formula | C₇H₁₆N₂O₂ |

| Molecular Weight | 160.21 g/mol |

| Appearance | White to off-white crystalline powder or solid |

| Melting Point | 35-38 °C (95-100 °F) |

| Boiling Point | 224-225 °C (435-437 °F) at 760 mmHg |

| Density | 0.966 g/cm³ |

Table 2: Spectroscopic and Analytical Data

| Spectroscopic Data | Characteristic Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.15 (br s, 1H, NH), 3.19 (q, J=5.6 Hz, 2H, CH₂NHBoc), 2.78 (t, J=5.8 Hz, 2H, CH₂NH₂), 1.44 (s, 9H, C(CH₃)₃), 1.35 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.2, 79.2, 43.5, 41.8, 28.5 |

| Infrared (IR) | ν (cm⁻¹): 3350-3450 (N-H stretch), 2975 (C-H stretch), 1690 (C=O stretch), 1520 (N-H bend), 1170 (C-O stretch) |

| Mass Spectrometry (ESI+) | m/z: 161.1 [M+H]⁺, 105.1 [M-tBu+H]⁺ |

Experimental Protocols

The following sections detail standard laboratory procedures for the synthesis, purification, and deprotection of tert-butyl (2-aminoethyl)carbamate.

Synthesis via Boc Protection of Ethylenediamine

This protocol describes the selective mono-protection of ethylenediamine using di-tert-butyl dicarbonate (Boc₂O). The large excess of the diamine starting material is crucial to minimize the formation of the di-protected byproduct.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of tert-butyl (2-aminoethyl)carbamate.

Materials:

-

Ethylenediamine (10 equivalents)

-

Di-tert-butyl dicarbonate (Boc₂O, 1 equivalent)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath, magnetic stirrer, round-bottom flask, addition funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (10 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1 eq.) in a separate portion of DCM and add it to an addition funnel.

-

Add the Boc₂O solution dropwise to the stirred ethylenediamine solution over 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by vacuum distillation or silica gel column chromatography to obtain pure tert-butyl (2-aminoethyl)carbamate.

Deprotection of the Boc Group

The Boc group is most commonly removed under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this transformation.

Logical Flow of Boc Deprotection

Caption: General scheme for the acid-catalyzed deprotection of a Boc-protected amine.

Materials:

-

Tert-butyl (2-aminoethyl)carbamate (1 equivalent)

-

Trifluoroacetic acid (TFA, 5-10 equivalents)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl (2-aminoethyl)carbamate (1 eq.) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 eq.) to the stirred solution.

-

Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue, the ethylenediamine bis(trifluoroacetate) salt, can often be used directly or triturated with cold diethyl ether to yield a solid product.

Applications in Synthesis

Tert-butyl (2-aminoethyl)carbamate is a versatile linker and building block. The free primary amine can be functionalized first, followed by deprotection and subsequent reaction at the newly revealed amine, or vice versa. This orthogonal reactivity is fundamental to its utility.

A primary application is in the synthesis of polyamines and as a linker in drug discovery. For example, it can be acylated at its free amine with a fatty acid, followed by Boc deprotection and coupling to another molecule, creating an amido-amine structure used in lipid nanoparticle formulations for nucleic acid delivery.

An In-depth Technical Guide to Bifunctional Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Bridge in Modern Therapeutics

Bifunctional linkers are chemical entities that possess two distinct reactive moieties, enabling the covalent connection of two different molecules.[1] In the landscape of modern drug discovery, these linkers serve as critical bridges in the architecture of complex therapeutic agents, moving beyond simple conjugation to intelligently control the stability, release kinetics, and overall therapeutic profile of the conjugate.[2] Their primary role is to connect a targeting entity, such as a monoclonal antibody or a small molecule ligand, to a biologically active payload, like a potent cytotoxin or a protein-degrading molecule.[1][3] This modular design has given rise to revolutionary therapeutic modalities, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), which offer unprecedented precision in treating diseases like cancer.[2][3][4]

The linker is not a passive spacer; its chemical nature dictates the success of the entire conjugate. An ideal linker must ensure the conjugate remains stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[5][6] Conversely, upon reaching the target site, it must facilitate the efficient release of the active payload.[5] This delicate balance of stability and controlled release is the central challenge in linker design.[5][6] This guide provides a comprehensive overview of the core principles of bifunctional linker technology, including their classification, applications, and the experimental methodologies crucial for their development and evaluation.

Classification of Bifunctional Linkers

Bifunctional linkers, also known as crosslinkers, can be categorized based on the nature of their reactive groups, their cleavability under physiological conditions, and the chemical composition of their spacer arm.[7]

Classification by Reactivity

-

Homobifunctional Linkers: These linkers possess two identical reactive groups, making them suitable for linking molecules with the same functional group, often used in polymerization or intramolecular crosslinking.[7] A common example is Disuccinimidyl suberate (DSS), which contains two N-hydroxysuccinimide (NHS) esters for reacting with primary amines.

-

Heterobifunctional Linkers: These are more widely used in drug conjugate development as they feature two different reactive groups.[7] This asymmetry allows for selective, sequential conjugation, minimizing the formation of unwanted homodimers.[8] A typical heterobifunctional linker might contain an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other, enabling precise, multi-step conjugation workflows.[8]

Classification by Cleavability

The release mechanism of the payload is a critical design feature, largely determined by the linker's cleavability.

-

Cleavable Linkers: These linkers are engineered to be stable in the bloodstream (pH ~7.4) but are cleaved by specific triggers prevalent in the target microenvironment, such as inside a cancer cell.[2][] This targeted release minimizes systemic toxicity.[]

-

Acid-Cleavable Linkers: Incorporating moieties like hydrazones, these linkers are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes.[2]

-

Enzyme-Cleavable Linkers: These often contain peptide sequences (e.g., valine-citrulline) that are substrates for enzymes like Cathepsin B, which are highly active within tumor cell lysosomes.[2][10]

-

Reductively-Cleavable Linkers: These feature a disulfide bond that is readily cleaved by the high intracellular concentration of reducing agents like glutathione, releasing the payload inside the cell.[10]

-

-

Non-Cleavable Linkers: These form a highly stable bond (e.g., a thioether) between the drug and the antibody.[11] The payload is released only after the complete lysosomal degradation of the antibody, which liberates the drug still attached to the linker and a single amino acid residue.[11] A notable example is the MCC (4-maleimidomethyl cyclohexane-1-carboxylate) linker used in Trastuzumab emtansine (T-DM1).[11]

Classification by Spacer Composition

The spacer arm connects the two reactive ends and influences the overall properties of the conjugate.

-

Alkyl Chains: These are simple, flexible hydrocarbon chains that are synthetically tractable and allow for systematic variation of linker length.[4][12]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and pharmacokinetic properties of the conjugate.[4][12] They can also reduce aggregation and immunogenicity.[7]

-

Rigid Linkers: Structures containing alkynes or triazoles provide conformational restriction.[12] This can be advantageous in PROTAC design, where pre-organizing the molecule into a specific conformation can enhance the formation of the crucial ternary complex.[12]

Key Applications in Drug Discovery

Bifunctional linkers are the cornerstone of several advanced therapeutic strategies.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug.[2][] The linker is the central component that attaches the payload to the antibody, ensuring stability in circulation and enabling payload release at the tumor site.[5] The choice between a cleavable and non-cleavable linker depends on the payload and the target biology. For instance, the ADC Adcetris (Brentuximab vedotin) uses an enzyme-cleavable valine-citrulline linker to release its MMAE payload.[11]

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Targeted Protein Degradation (TPD)

TPD is a novel therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them.[13][14] The most prominent examples are PROTACs, which are heterobifunctional molecules composed of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[13][14][] By bringing the POI and the E3 ligase into proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[13][] The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient degradation.[12][16] Other TPD strategies utilizing bifunctional linkers include Lysosome-Targeting Chimeras (LYTACs) and Autophagy-Targeting Chimeras (AUTACs).[13][17]

References

- 1. Bifunctional linkers - CD Biosynsis [biosynsis.com]

- 2. purepeg.com [purepeg.com]

- 3. Application of Linkers in Chemical Biology [bldpharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 5. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 10. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

- 13. Bifunctional Small Molecules for Targeted Protein Degradation [iac.iacademic.info]

- 14. contractpharma.com [contractpharma.com]

- 16. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform [receptor.ai]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Boc-ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-Boc-ethylenediamine, a critical building block in organic synthesis and drug development. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized due to its stability under a range of conditions and its straightforward removal under acidic conditions. Achieving selective mono-protection of ethylenediamine is a common challenge, often resulting in a mixture of mono- and di-protected products. This guide presents methodologies to achieve high yields of the desired N-Boc-ethylenediamine, minimizing the formation of the di-substituted byproduct.

Data Summary of Synthetic Protocols

The following table summarizes quantitative data from various cited methods for the synthesis of N-Boc-ethylenediamine, allowing for easy comparison of their efficacy.

| Method | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |

| Method 1: Direct Acylation | Ethylenediamine, Di-tert-butyl dicarbonate | Dichloromethane | 12 hours | 83 | Not specified | [1] |

| Method 2: Two-Step (p-nitrophenyl carbonate intermediate) | p-Nitrophenol, Di-tert-butyl dicarbonate, Ethylenediamine | Ethyl acetate | 5-6 hours (second step) | 82.3 | 99.41 | [2] |

| Method 3: In situ Mono-protonation | Ethylenediamine, Hydrogen chloride, Di-tert-butyl dicarbonate | Methanol | 1 hour | 87 | >97 | [3] |

Experimental Protocols

Method 1: Direct Acylation with Di-tert-butyl dicarbonate

This protocol details a common and straightforward method for the synthesis of N-Boc-ethylenediamine.[1][4]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Petroleum ether

-

Ethanol

-

500 mL two-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 500 mL two-neck round-bottom flask, dissolve ethylenediamine (18.2 g, 302 mmol) in 250 mL of dichloromethane. Cool the solution to 0°C using an ice bath with vigorous stirring.[1]

-

Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (10 g, 45.8 mmol) in 50 mL of dichloromethane.[1] Add this solution dropwise to the cooled ethylenediamine solution over a period of 1-2 hours using a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[1]

-

Work-up: A precipitate will form during the reaction. Filter the reaction mixture and wash the precipitate with dichloromethane.[1]

-

Purification:

-

The filtrate contains the desired product. Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (20:80) as the eluent to obtain the pure product as a white solid.[1]

-

Further purification can be achieved by recrystallization from ethanol.[1]

-

Expected Yield: Approximately 4.8 g (83%).[1]

Visualizations

Experimental Workflow for Direct Acylation

Caption: Workflow for the synthesis of N-Boc-ethylenediamine via direct acylation.

Reaction Mechanism

References

Application Notes and Protocols for Amide Bond Formation with N-Boc-ethylenediamine (Boc-C2-NH2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-ethylenediamine (Boc-C2-NH2) is a valuable C2 building block in organic synthesis and medicinal chemistry. The presence of a Boc-protecting group on one of the amine functionalities allows for selective amide bond formation with the free primary amine. This mono-protection strategy is crucial for the synthesis of a wide array of molecules, including peptidomimetics, small molecule inhibitors, and functionalized polymers for drug delivery applications. The Boc group offers stability under various reaction conditions and can be readily removed under acidic conditions, providing a versatile handle for subsequent synthetic transformations.[1][2]

These application notes provide a comprehensive guide to amide bond formation using this compound, covering common coupling reagents, detailed experimental protocols, and comparative data to assist researchers in selecting the optimal conditions for their specific synthetic needs.

Common Coupling Reagents for Amide Bond Formation

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. Several classes of reagents are commonly employed, each with its own mechanism of action and suitability for different substrates.

-

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[3][4] EDC is particularly advantageous in laboratory settings due to the water-solubility of its urea byproduct, which simplifies purification.[3][4] To minimize racemization and improve efficiency, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[3][5]

-

Onium Salts (Aminium/Uronium and Phosphonium): These reagents, such as HATU, HBTU, and PyBOP, are known for their high reactivity and are particularly effective for coupling sterically hindered amino acids or less reactive amines.[6][7]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly reactive and suitable for challenging couplings, often resulting in high yields and low racemization.[6][7]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers a good balance of reactivity and stability, making it a cost-effective option for routine couplings.[3][6]

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that avoids potential guanidinylation side products that can occur with aminium/uronium salts.[4][6]

-

Quantitative Data: Comparison of Common Coupling Reagents

The following table summarizes typical performance data for various coupling reagents in the context of amide bond formation. The data is compiled from literature values for similar coupling reactions and serves as a general guide.[6]

| Coupling Reagent | Additive | Typical Yield (%) | Typical Reaction Time (hours) | Key Considerations |

| EDC | HOBt | 75-90 | 4-24 | Water-soluble byproduct, cost-effective. |

| HATU | - | 90-98 | 1-4 | High reactivity, suitable for sterically hindered couplings, low racemization.[6] |

| HBTU | - | 85-95 | 2-6 | Good balance of reactivity and stability.[6] |

| PyBOP | - | 80-90 | 2-8 | Avoids guanidinylation side products.[6] |

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a standard method for the coupling of a carboxylic acid with this compound using EDC and HOBt.

Materials:

-

Carboxylic acid

-

This compound (N-Boc-ethylenediamine)